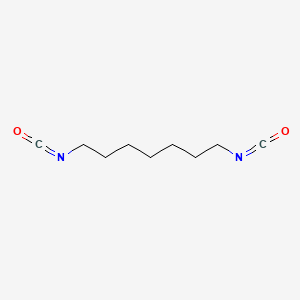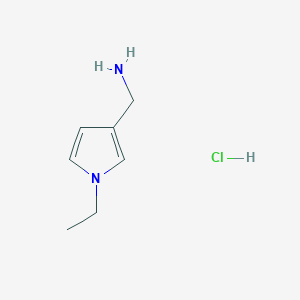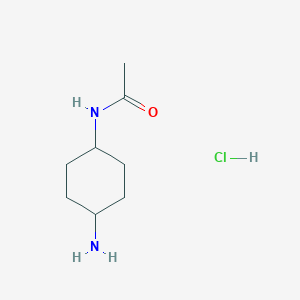
2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Vue d'ensemble
Description
2-(3-Methoxy-4-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .
Synthesis Analysis
The synthesis of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was the best co-solvent . The process was optimized to achieve maximum conversion with good product formation and higher yield .Molecular Structure Analysis
The molecular structure of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine consists of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an ethan-1-amine group (-CH2CH2NH2) .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine is the transamination of 1-(3-methylphenyl)ethan-1-one . This reaction is catalyzed by the enzyme ATA-025 .Applications De Recherche Scientifique
Metabolic Pathways and Pharmacological Actions
Research on 2-(3-Methoxy-4-methylphenyl)ethan-1-amine has explored its metabolic pathways and pharmacological actions, particularly focusing on its role within the catecholamine metabolic processes. Studies have highlighted the synthesis, degradation, and pharmacological activity of catecholamines, including norepinephrine and dopamine, which can be degraded into corresponding acids or other metabolites like normetanephrine, 3-methoxy 4-hydroxyphenyl glycol, and various alcohols through the action of monoamine oxidase and other enzymes (Friedhoff & Goldstein, 1962).
Antimicrobial and Anticoccidial Activities
The compound has been implicated in the synthesis of derivatives with notable antimicrobial and anticoccidial activities. Specifically, Michael type addition of an amine to certain derivatives yielded compounds that, upon reduction, showed significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).
Catalytic Applications
2-(3-Methoxy-4-methylphenyl)ethan-1-amine is involved in catalytic processes, such as the amination of alcohols over silica-supported nickel catalysts, producing select amines with high selectivity. Such processes are significant for the synthesis of various chemicals and intermediates in the pharmaceutical and chemical industries (Bassili & Baiker, 1990).
Complexation and Catalysis in Organic Chemistry
The compound finds applications in the complexation with palladium(II) for catalyzing methoxycarbonylation of olefins, demonstrating the influence of complex structure and olefin chain length on catalytic behavior. This application is crucial for developing efficient catalysts in organic synthesis and industrial chemical processes (Zulu et al., 2020).
Synthesis of Heterocyclic Compounds
In the realm of organic synthesis, 2-(3-Methoxy-4-methylphenyl)ethan-1-amine contributes to the synthesis of various heterocyclic compounds, including pyrrolidines, oxadiazoles, and thiazoles, which have potential applications in medicinal chemistry and drug development. These syntheses involve reactions with different binucleophilic agents, leading to diverse structural motifs with potential biological activity (Wu, Lee, & Beak, 1996).
Mécanisme D'action
The mechanism of action for the synthesis of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine involves the transamination of 1-(3-methylphenyl)ethan-1-one . Transaminases are capable of carrying out chiral selective transamination, which is an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Orientations Futures
The future directions for the use of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine could involve its use in the synthesis of different active pharmaceutical entities . The green, facile, and novel enzymatic approach used for its synthesis could be further optimized and applied to other similar compounds .
Propriétés
IUPAC Name |
2-(3-methoxy-4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYKFKOKXYQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515245 | |
| Record name | 2-(3-Methoxy-4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-4-methylphenyl)ethan-1-amine | |
CAS RN |
18149-16-1 | |
| Record name | 2-(3-Methoxy-4-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)


![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)

